molecular formula C24H26O6 B2828629 2-Methoxyethyl 5-((4-(tert-butyl)benzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 637749-47-4

2-Methoxyethyl 5-((4-(tert-butyl)benzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2828629
CAS No.: 637749-47-4
M. Wt: 410.466
InChI Key: IJZBCBYMMKXJSS-UHFFFAOYSA-N
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Description

“2-Methoxyethyl 5-((4-(tert-butyl)benzoyl)oxy)-2-methylbenzofuran-3-carboxylate” is an organic compound with the molecular formula C24H26O6 . It is a complex molecule that can be used in various chemical reactions .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a method for synthesizing 2-(4-tert-butyl-phenyl) malonic mononitrile (2-methoxyl) ethyl ester has been reported. This method involves a one-step synthesis using 4-tert-butyl benzyl cyanide and (2-methoxyl) ethyl chloroformate as raw materials in the presence of an organic solvent and an acid-binding agent .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The molecule has a molecular weight of 410.460 Da .

Scientific Research Applications

Solid-Phase Synthesis of C-terminal Peptide Amides

A study by Albericio and Bárány highlights the use of polymer-supported benzylamides for solid-phase synthesis of C-terminal peptide amides, which is relevant to the broader category of chemicals that includes 2-Methoxyethyl 5-((4-(tert-butyl)benzoyl)oxy)-2-methylbenzofuran-3-carboxylate. They demonstrated the efficient stepwise elaboration of peptide chains and the smooth final cleavage of tert-butyl side-chain protecting groups, showcasing the methodology's applicability for synthesizing peptides like tetragastrin and methionine-enkephalinamide with high yields and purities Albericio & Bárány, 2009.

Anticholinesterase Activity of Furobenzofuran and Methanobenzodioxepine Derivatives

Luo et al. explored novel anticholinesterase compounds based on furobenzofuran and methanobenzodioxepine molecular skeletons, demonstrating potent inhibitors for acetyl- or butyrylcholinesterase. Their findings suggest that the molecular structure of this compound could be leveraged for designing selective and potent anticholinesterase agents, indicating its potential application in treating diseases such as Alzheimer's Luo et al., 2005.

Cascade Reactions in Organic Synthesis

Kassam and Warkentin's work on the thermolysis of certain oxadiazolines, resulting in complex organic structures, illustrates the potential of using 2-Methoxyethyl derivatives in initiating cascade reactions for synthesizing intricate organic compounds. Their research could inform methodologies for synthesizing related compounds, highlighting the versatility of this compound in organic synthesis Kassam & Warkentin, 1994.

Cardiotonic Activity of Imidazol-2-ones

Schnettler et al. synthesized and evaluated a series of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones for cardiotonic activity, demonstrating dose-related increases in cardiac contractile force. This study suggests that the chemical framework of this compound could be explored for developing new cardiotonic agents, offering insights into its potential therapeutic applications Schnettler et al., 1982.

Properties

IUPAC Name

2-methoxyethyl 5-(4-tert-butylbenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O6/c1-15-21(23(26)28-13-12-27-5)19-14-18(10-11-20(19)29-15)30-22(25)16-6-8-17(9-7-16)24(2,3)4/h6-11,14H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZBCBYMMKXJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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